molecular formula C27H25NO4 B2620316 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide CAS No. 923186-99-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

Cat. No.: B2620316
CAS No.: 923186-99-6
M. Wt: 427.5
InChI Key: UPLJXQCPPKLCTP-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is a novel chromone-benzamide hybrid compound of significant interest in pharmacological research, particularly in the field of oncology. Chromone derivatives are a prominent class of oxygen-containing heterocycles known for a broad spectrum of biological activities. Recent studies on structurally similar N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) . The core 4H-chromen-4-one (chromone) scaffold is a key pharmacophore, and the incorporation of substituents like the 4-tert-butylphenyl and 4-methoxybenzamide groups is designed to enhance bioactivity and modulate physicochemical properties. The compound's research value lies in its potential as a lead molecule for the development of new chemotherapeutic agents. Its mechanism of action, while not yet fully elucidated for this specific analog, may involve the inhibition of key enzymatic pathways or induction of apoptosis in malignant cells, as observed in related chromone derivatives . Furthermore, research into cationic amphiphilic drugs suggests that some compounds with specific structural features can inhibit lysosomal phospholipase A2 (PLA2G15), leading to drug-induced phospholipidosis, which represents another important area of drug safety investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-17(6-10-19)25-16-23(29)22-15-20(11-14-24(22)32-25)28-26(30)18-7-12-21(31-4)13-8-18/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLJXQCPPKLCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The chromenone scaffold is shared among analogs, but substituents at the 2- and 6-positions critically define their properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Chromenone 2-Position Substituent at Chromenone 6-Position Molecular Weight (g/mol) Key Features/Activities
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide 4-tert-butylphenyl 4-methoxybenzamide ~463.5 (estimated) Enhanced lipophilicity, potential kinase inhibition
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Phenyl 4-bromobenzamide ~420.3 Bromine enhances halogen bonding; anticancer activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide 2-fluorophenyl 2-methoxybenzamide ~407.4 Fluorine improves metabolic stability
3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 4-methoxyphenyl 3,4,5-trimethoxybenzamide ~529.5 Multiple methoxy groups increase solubility
N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-methoxybenzamide tert-butylamino/4-chlorophenyl 4-methoxybenzamide 494.2 Ugi reaction product; antimicrobial activity

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives, notable for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core structure with a tert-butylphenyl substituent and a methoxybenzamide moiety. Its molecular formula is C27H25NO4C_{27}H_{25}NO_{4}, with a molecular weight of approximately 427.5 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological activity and absorption characteristics.

Target of Action

The primary target for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is mitochondrial complex II.

Mode of Action

The compound inhibits mitochondrial complex II, disrupting the electron transport chain and the citric acid cycle. This inhibition leads to decreased cellular energy production, which can trigger apoptotic pathways in cancer cells.

Biochemical Pathways

By interfering with mitochondrial function, this compound may induce oxidative stress in cells, which contributes to its antiproliferative effects. This mechanism has been observed in various cancer cell lines.

Biological Activities

Research indicates that N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide exhibits several notable biological activities:

  • Antiproliferative Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, studies report IC50 values ranging from 1.2 µM to 5.3 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Antioxidative Activity :
    • It has shown strong antioxidative properties in vitro, which may contribute to its ability to prevent oxidative damage in cells. This activity was assessed using multiple spectroscopic methods and compared favorably against standard antioxidants.
  • Antibacterial Activity :
    • Some derivatives of the compound exhibited antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AntiproliferativeMCF-71.2
AntiproliferativeHCT1163.7
AntioxidativeVarious (in vitro)-
AntibacterialE. faecalis8

Synthesis and Derivatives

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide typically involves multi-step organic reactions:

  • Formation of Chromenone Core : Achieved through condensation reactions between phenolic compounds and aldehydes under acidic conditions.
  • Introduction of Substituents : The tert-butylphenyl group is introduced via Friedel-Crafts alkylation using tert-butylbenzene in the presence of a Lewis acid catalyst.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .

Advanced: How can reaction conditions be optimized to improve yields in chromenone functionalization?

Optimization strategies include:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions increase tert-butylphenyl group attachment efficiency (yields ↑15–20%) .
  • Solvent Effects : Using toluene for Suzuki-Miyaura coupling reduces steric hindrance from the bulky tert-butyl group .
  • Kinetic Monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling precise termination points to avoid over-reaction .

Q. Data-Driven Example :

ConditionYield (%)Purity (%)
Pd(PPh₃)₄ in Toluene7897
PdCl₂ in DMF6289

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–8.2 ppm confirm aromatic protons; δ 1.3 ppm (singlet) for tert-butyl group .
    • ¹³C NMR : Carbonyl (C=O) signals at ~180 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 458.2 g/mol) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and packing interactions .

Advanced: How can structural modifications enhance bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Lipophilicity : The tert-butyl group improves membrane permeability (logP ↑1.5 vs. unsubstituted analogs) but may reduce aqueous solubility .
  • Methoxy Positioning : Para-methoxy on benzamide enhances π-stacking with enzyme active sites (e.g., kinase inhibition IC₅₀ ↓30% vs. meta-substituted analogs) .

Q. Experimental Design :

  • In Silico Docking : AutoDock Vina predicts binding affinities to targets like COX-2 or EGFR .
  • Parallel Synthesis : Libraries with varied substituents (e.g., fluoro, nitro) are screened for IC₅₀ shifts .

Basic: What in vitro assays are used to evaluate biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) quantify IC₅₀ values .
  • Cell Viability : MTT assay in cancer cell lines (e.g., MCF-7) assesses antiproliferative effects .
  • ROS Detection : DCFH-DA probe measures antioxidant capacity in macrophage models .

Advanced: How to resolve contradictions in reported bioactivity data?

Common discrepancies arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states, affecting binding .
  • Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may show divergent responses .

Q. Mitigation Strategies :

  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., p < 0.05 via ANOVA) .

Basic: How is crystallographic data analyzed for this compound?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and H-bond networks .
  • Validation : WinGX/ORTEP visualizes ellipsoids and packing diagrams (e.g., π-π stacking distances ≤3.8 Å) .

Advanced: What computational methods predict metabolic stability?

  • ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., t₁/₂ = 2.3 hrs for CYP3A4) .
  • MD Simulations : GROMACS models liver microsomal interactions over 100 ns trajectories .

Basic: How to assess compound stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor degradation via HPLC at 24/48 hrs .
  • Light Sensitivity : UV-Vis spectra (200–800 nm) track photodegradation products .

Advanced: What strategies validate target engagement in cellular models?

  • Pull-Down Assays : Biotinylated probes isolate protein targets for MS identification .
  • Thermal Shift Assay (TSA) : ΔTₘ ≥2°C indicates ligand-induced protein stabilization .

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